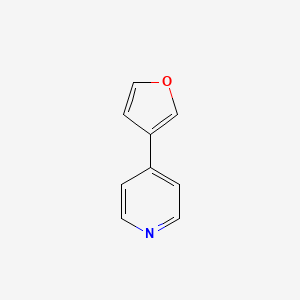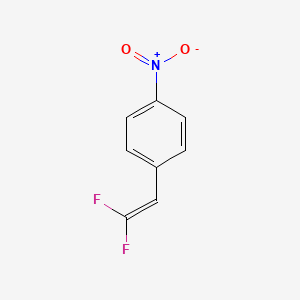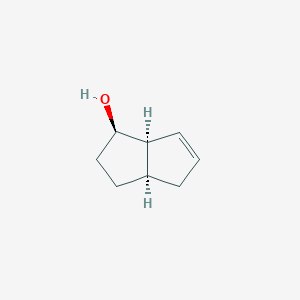
5,5-dimethyl-4-methylidenehexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-4-methylidenehexanal (DMH) is a naturally occurring aldehyde found in many food sources, such as apples and apricots. It is also used in a variety of laboratory experiments as a reagent, in the synthesis of other compounds, and as a marker for certain biochemical processes.
科学研究应用
5,5-dimethyl-4-methylidenehexanal is used in a variety of scientific research applications. It is used as a marker for the identification of certain biochemical pathways, such as the pentose phosphate pathway. This compound is also used in the synthesis of other compounds, such as 5-methyl-2-hexanal, which is used in the synthesis of certain drugs. Furthermore, this compound is used as a reagent in a variety of laboratory experiments.
作用机制
The exact mechanism of action of 5,5-dimethyl-4-methylidenehexanal is not yet fully understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes in the pentose phosphate pathway. This inhibition can lead to the accumulation of certain metabolites, such as ribulose-5-phosphate, which can then be used for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been reported that this compound can act as an antioxidant, and can also act as an anti-inflammatory agent. Furthermore, this compound has been shown to have a protective effect against certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Furthermore, this compound can be used as a marker for certain biochemical pathways, and can be used in the synthesis of other compounds. However, there are some limitations to the use of this compound in laboratory experiments, such as its instability in certain conditions, and its potential toxicity.
未来方向
There are a number of possible future directions for research on 5,5-dimethyl-4-methylidenehexanal. These include further exploration of its mechanism of action, its potential therapeutic applications, and its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted on the synthesis of this compound from other compounds, and on the potential toxicity of this compound in certain conditions. Finally, further research could be conducted on the potential applications of this compound in the synthesis of other compounds.
合成方法
5,5-dimethyl-4-methylidenehexanal is synthesized from the oxidation of 2-methyl-2-pentanol using a variety of methods. The most common method is the oxidation of 2-methyl-2-pentanol with chromic acid, which yields this compound as the major product. Other methods for the synthesis of this compound include the oxidation of 2-methyl-2-pentanol with potassium permanganate or potassium dichromate, and the oxidation of 2-methyl-2-pentanol with nitric acid.
属性
IUPAC Name |
5,5-dimethyl-4-methylidenehexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(6-5-7-10)9(2,3)4/h7H,1,5-6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXSGLCFTYZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)

![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

